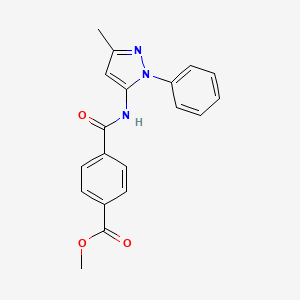

methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate

Description

Methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1 and a methyl group at position 2. The pyrazole ring is linked via a carbamoyl (-CONH-) bridge to a benzoate ester (methyl ester at position 4). This structure combines aromatic, hydrogen-bonding, and ester functionalities, making it a candidate for diverse applications, including pharmaceutical and materials science research.

The compound’s synthesis typically involves coupling reactions between pyrazole amines and activated benzoic acid derivatives. For example, analogous 5-acyloxypyrazole derivatives (e.g., 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate) are synthesized via nucleophilic substitution or condensation reactions, as seen in X-ray diffraction-characterized analogues .

Properties

IUPAC Name |

methyl 4-[(5-methyl-2-phenylpyrazol-3-yl)carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-13-12-17(22(21-13)16-6-4-3-5-7-16)20-18(23)14-8-10-15(11-9-14)19(24)25-2/h3-12H,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOHWRHKPLVEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone. For instance, 3-methyl-1-phenyl-1H-pyrazole can be prepared by reacting phenylhydrazine with acetylacetone under acidic conditions .

-

Carbamoylation: : The pyrazole derivative is then subjected to carbamoylation. This can be achieved by reacting the pyrazole with an isocyanate, such as methyl isocyanate, under controlled conditions to form the carbamoyl group .

-

Esterification: : The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbamoyl group, potentially converting it into an amine.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution Reagents: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Anticancer Properties

Research indicates that methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate exhibits notable anticancer activity. It has been studied for its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its efficacy in reducing inflammation markers in vitro and in vivo, suggesting a possible role in treating inflammatory diseases.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against resistant strains makes it a candidate for further development as an antimicrobial agent.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route can be employed:

- Formation of the Pyrazole Ring: The initial step involves the condensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole structure.

- Carbamoylation: The pyrazole derivative is then reacted with isocyanates or carbamates to introduce the carbamoyl group.

- Esterification: Finally, the benzoic acid derivative is esterified using methyl alcohol to yield the target compound.

Case Studies

Mechanism of Action

The mechanism by which methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate exerts its effects depends on its specific application:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Molecular Targets: Common targets include enzymes like cyclooxygenase (involved in inflammation) and receptors like G-protein coupled receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Variations

The following table summarizes structural differences between methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate and related compounds:

Impact of Substituents on Properties

Electron-Withdrawing Groups (e.g., Chlorine, Fluorine)

- Chlorine’s electron-withdrawing nature may also stabilize the aromatic system, affecting reactivity .

- Tetrafluoropropoxy Group : Fluorine substituents (e.g., in ) improve metabolic stability and bioavailability due to their strong electronegativity and resistance to oxidative degradation.

Hydrogen-Bonding Motifs

- The carbamoyl (-CONH-) group in the title compound facilitates intermolecular hydrogen bonding, as observed in pyrazole-carboxamide derivatives . This property is critical for crystal packing (as seen in X-ray studies ) and molecular recognition in supramolecular chemistry .

- In contrast, simpler analogues lacking the carbamoyl group (e.g., ) exhibit reduced hydrogen-bonding capacity, leading to differences in solubility and crystallinity.

Steric and Electronic Effects

- Substituents on the pyrazole ring (e.g., methyl, phenyl, propyl) influence steric hindrance and electronic distribution. For instance, the 3-methyl-1-phenyl substitution in the title compound may enhance π-π stacking interactions, whereas bulkier groups (e.g., propyl in ) could alter binding affinity in biological systems.

Crystallographic Characterization

- The title compound and its analogues are frequently characterized using X-ray diffraction. Programs like SHELXL (for refinement ) and ORTEP-3 (for graphical representation ) are widely employed. For example, the crystal structure of 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate revealed a planar pyrazole ring and intermolecular C–H···O hydrogen bonds .

Biological Activity

Methyl 4-((3-methyl-1-phenyl-1H-pyrazol-5-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole moiety, which is known for various pharmacological properties. The compound can be described by the following structural formula:

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Pyrazole derivatives, including this compound, exhibit significant radical scavenging properties. Research indicates that compounds in this class can outperform ascorbic acid in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

- Cytotoxic Effects : In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis through the activation of p53-mediated pathways, highlighting its potential as an anticancer agent .

- Anti-inflammatory Activity : Pyrazole compounds are also noted for their anti-inflammatory properties, which may contribute to their therapeutic potential in treating inflammatory diseases .

Study on Radical Scavenging Activity

A study evaluating the radical scavenging activity of various pyrazole derivatives found that this compound demonstrated significant antioxidant capabilities. The compound was tested using the DPPH assay, revealing an IC50 value lower than that of ascorbic acid, suggesting strong potential for use in formulations aimed at reducing oxidative stress .

Cytotoxicity Assessment

The cytotoxic properties were assessed using colorectal RKO carcinoma cells. The compound exhibited an IC50 value of approximately , indicating a potent effect against these cancer cells. The study concluded that compounds with similar structures could serve as promising candidates in cancer therapy due to their ability to trigger apoptotic mechanisms .

Comparative Study on Anticancer Activity

In another comparative study involving breast cancer cell lines (MCF-7), derivatives of pyrazolone were evaluated for their anticancer efficacy. High concentrations (150 µg/mL) led to around 50% lethality in cancer cells while maintaining significantly higher viability in normal fibroblast cells, indicating a favorable therapeutic index for these compounds .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.